Structural Divergence from the Crystallographically Validated InhA Inhibitor Fragment (PDB 5OIP)
The target compound differs from the co-crystallized InhA inhibitor 1-(pyridin-3-ylmethyl)-3-(1-(pyrimidin-2-yl)piperidin-4-yl)urea (PDB ligand 9WE) by substitution of the pyridin-3-ylmethyl group with an o-tolyl group [1]. In the 1.71 Å resolution crystal structure (PDB 5OIP), the pyridine nitrogen of 9WE forms a hydrogen bond with a conserved water molecule in the InhA active site. The o-tolyl analog lacks this hydrogen-bond acceptor, predicting a distinct binding orientation. This structural divergence provides a rationale for selecting the target compound as a negative control or selectivity probe when profiling InhA inhibition, as it is expected to exhibit reduced or absent binding to this target compared to the pyridinyl analog.
| Evidence Dimension | Predicted InhA binding pose (X-ray crystallography) |
|---|---|
| Target Compound Data | o-Tolyl substituent; no heteroatom hydrogen-bond acceptor on aryl ring |
| Comparator Or Baseline | 1-(Pyridin-3-ylmethyl)-3-(1-(pyrimidin-2-yl)piperidin-4-yl)urea (PDB: 9WE); pyridine N acts as H-bond acceptor |
| Quantified Difference | Loss of one key hydrogen-bond interaction; binding affinity not experimentally determined for target compound in this assay |
| Conditions | M. tuberculosis InhA (T2A mutant), X-ray diffraction at 1.71 Å resolution, PDB 5OIP |
Why This Matters
Researchers studying InhA inhibition can use the target compound as a structurally matched negative control to confirm that observed activity depends on the pyridinyl H-bond interaction, enabling cleaner SAR interpretation.
- [1] RCSB PDB. 5OIP: InhA (T2A mutant) complexed with 1-(Pyridin-3-ylmethyl)-3-(1-(pyrimidin-2-yl)piperidin-4-yl)urea. Deposited 2017-07-19. DOI: 10.2210/pdb5OIP/pdb. Primary citation: Prati, F. et al. (2018) ChemMedChem, 13: 672–677. View Source
